Stachyose tetrahydrate

Catalog No.
S1801221
CAS No.
10094-58-3
M.F
C24H44O22
M. Wt
684.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stachyose tetrahydrate

CAS Number

10094-58-3

Product Name

Stachyose tetrahydrate

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate

Molecular Formula

C24H44O22

Molecular Weight

684.6 g/mol

InChI

InChI=1S/C24H42O21.H2O/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;/h6-23,25-38H,1-5H2;1H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;/m1./s1

InChI Key

YDBMRUQRXAFOAH-KTDNCYJLSA-N

SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O.O.O.O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O

Stachyose, a tetrasaccharide found in various legumes and some other plants, has emerged as a potential player in plant stress tolerance. Research suggests it may induce a form of programmed cell death (PCD) similar to apoptosis in animals (). This process, known as apoptotic-like cell death, is a controlled dismantling of cells under stress conditions.

  • Differential Effect on Plants

    Studies have shown that stachyose can trigger apoptotic-like cell death in drought-sensitive plants like Nicotiana benthamiana, but not in drought-resilient plants like Trifolium loliiforme (). This suggests that resilient plants may possess mechanisms to suppress stachyose-mediated cell death.

  • Stress Tolerance and Stachyose Accumulation

    Some research indicates that stachyose accumulation might be a response to stress itself. The aims of these studies were to determine if increasing stachyose content through genetic modification could improve stress tolerance. However, these attempts haven't yet yielded conclusive results ().

Stachyose tetrahydrate is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, linked in a specific sequence. Its chemical formula is C${24}$H${42}$O${21}$·4H${2}$O, and it typically appears as an off-white solid that is odorless. Stachyose is less sweet than sucrose, with a sweetness level approximately 28% that of sucrose on a weight basis. It is primarily found in various legumes and vegetables, such as soybeans and green beans, where it serves as a storage carbohydrate .

Stachyose exhibits diverse biological effects:

  • Osmoprotection: As mentioned previously, stachyose accumulates in plants during stress conditions, protecting cellular components and maintaining osmotic balance.
  • Prebiotic Function: In the colon, where α-galactosidases are present, stachyose is fermented by gut bacteria, promoting the growth

Stachyose does not undergo significant reactions under normal conditions but can be hydrolyzed by enzymes such as invertase, which cleaves the fructose moiety, resulting in reducing sugars. The stability of stachyose tetrahydrate allows it to remain intact during typical food processing methods, but it can decompose under extreme conditions, producing byproducts like carbon monoxide and carbon dioxide .

Stachyose can be synthesized through enzymatic methods or extracted from natural sources. Enzymatic synthesis typically involves the use of glycosyltransferases that facilitate the transfer of sugar moieties to form oligosaccharides. Additionally, stachyose can be isolated from plant materials where it naturally occurs, often requiring processes like extraction and purification to achieve the desired purity levels .

Stachyose tetrahydrate has several applications across various industries:

  • Food Industry: Used as a functional oligosaccharide and bulk sweetener.
  • Nutraceuticals: Incorporated into dietary supplements for its prebiotic effects.
  • Animal Feed: Added to livestock feed to promote gut health and improve nutrient absorption.
  • Pharmaceuticals: Investigated for potential health benefits related to gut microbiota modulation .

Stachyose shares structural similarities with other oligosaccharides such as raffinose and verbascose. Below is a comparison highlighting its uniqueness:

CompoundStructureNumber of Sugar UnitsUnique Features
StachyoseGal(α1→6)Gal(α1→6)Glc(α1→2β)Fruf4Prebiotic effects; less digestible
RaffinoseGal(α1→6)Glc(α1→2β)Fruf3Commonly found in beans; less complex
VerbascoseGal(α1→6)Gal(α1→6)Gal(α1→6)Glc(α1→2β)Fruf5More complex; higher degree of polymerization

Stachyose's unique arrangement of sugar units allows it to function effectively as a prebiotic while maintaining lower sweetness compared to sucrose and other sugars. Its specific structural characteristics contribute significantly to its biological activity and applications in food science and nutrition .

Enzymatic Pathways in Plant Systems

Stachyose tetrahydrate biosynthesis in plant systems represents a sophisticated enzymatic cascade that begins with the formation of galactinol as the primary galactosyl donor [1] [3]. The pathway involves a sequential series of galactosyltransferase reactions that utilize specific enzymes to construct the tetrasaccharide structure characteristic of stachyose [5] [12].

The enzymatic pathway initiates with galactinol synthase, which catalyzes the first and rate-limiting step in raffinose family oligosaccharide biosynthesis [3] [19]. This enzyme transfers a galactosyl moiety from uridine diphosphate galactose to myo-inositol, producing galactinol and uridine diphosphate [19] [21]. Galactinol synthase belongs to the glycosyltransferase family 8 and serves as the primary checkpoint controlling inositol entry into the raffinose family oligosaccharide biosynthetic pathway [19] [33].

Following galactinol formation, raffinose synthase catalyzes the transfer of the galactosyl group from galactinol to sucrose, generating raffinose and regenerating myo-inositol [3] [15]. This reversible reaction represents the second enzymatic step in the pathway and produces the trisaccharide intermediate required for subsequent stachyose formation [12] [15].

The final step involves stachyose synthase, which transfers an additional galactosyl residue from galactinol to raffinose, yielding the tetrasaccharide stachyose [1] [2]. Stachyose synthase exhibits specificity for raffinose as the galactosyl acceptor and utilizes galactinol as the preferred galactosyl donor [15] [18]. This enzyme demonstrates the ability to utilize alternative galactosyl cyclitols, including galactosyl ononitol and galactopinitol A, as galactosyl donors under specific conditions [31].

EnzymeSubstrate 1Substrate 2Product 1Product 2Optimal pHOptimal Temperature (°C)
Galactinol SynthaseUDP-galactosemyo-inositolGalactinolUDP7.0-8.035-50
Raffinose SynthaseGalactinolSucroseRaffinosemyo-inositol7.0-7.540-45
Stachyose SynthaseGalactinolRaffinoseStachyosemyo-inositol7.0-7.530-40

The enzymatic characteristics of these key enzymes reveal specific optimal conditions for stachyose biosynthesis [24] [30] [33]. Galactinol synthase demonstrates maximum activity at pH 7.0 and temperature of 50 degrees Celsius, requiring manganese ions and dithiothreitol for optimal function [30] [33]. The enzyme exhibits Michaelis-Menten kinetics with Km values ranging from 0.4 to 5.2 millimolar for uridine diphosphate galactose, depending on the plant source [30] [33].

Stachyose synthase activity measurements indicate optimal conditions at pH 7.0 with temperature optima between 30-40 degrees Celsius [18] [31]. The enzyme requires specific cofactors including magnesium chloride, beta-mercaptoethanol, and dithiothreitol for maximum catalytic efficiency [18]. Kinetic studies demonstrate that stachyose synthase exhibits substrate specificity for raffinose with measurable activity toward alternative galactosyl acceptors under certain conditions [31].

Plant tissues demonstrate differential expression patterns of these enzymes during development, with highest activities observed in developing seeds and mature leaves [2] [12]. The enzymatic pathway shows tissue-specific localization, with stachyose synthase predominantly expressed in minor veins of mature leaves and developing seed tissues [2] [18]. Expression levels increase significantly during fruit development stages, correlating with enhanced stachyose accumulation in reproductive tissues [2] [15].

Microbial Synthesis Mechanisms

Microbial synthesis of stachyose tetrahydrate has emerged as an alternative production method utilizing engineered enzymatic systems and specific bacterial strains [1] [8]. In vitro enzymatic synthesis approaches employ recombinant enzymes expressed in bacterial hosts to reconstruct the complete biosynthetic pathway [1] [8].

The microbial synthesis strategy involves expressing five key enzymes in bacterial systems: sucrose synthase, uridine diphosphate glucose 4-epimerase, galactinol synthase, raffinose synthase, and stachyose synthase [1] [8]. This multienzyme system utilizes sucrose as the primary substrate and incorporates uridine diphosphate and inositol as recyclable intermediates [1] [8]. The overall stoichiometric reaction converts three sucrose molecules into two fructose molecules and one stachyose molecule [1] [8].

Bacterial expression systems demonstrate varying efficiency in stachyose production depending on the expression strategy employed [1] [8]. Cell extract-based systems avoid the requirement for enzyme purification while maintaining catalytic activity through endogenous cofactor availability [1] [8]. These systems achieve stachyose concentrations of 61.1 millimolar (40.7 grams per liter) with yields of 0.71 moles per mole of sucrose input [1] [8].

Production MethodStachyose Concentration (mM)Yield (mol/mol sucrose)Reaction Time (hours)System Type
Purified Enzymes11.10.0524One-pot one-stage
Cell Extract86.60.4336Stepwise cascade
Cell Extract (Two-stage)61.10.7148Two-stage process
Scaled Production (50 mL)25.60.1348Large-scale

The stepwise cascade reaction process addresses enzyme stability limitations observed in microbial systems [1] [8]. This approach divides the synthesis into distinct stages, optimizing conditions for each enzymatic step while circumventing issues related to enzyme incompatibility and substrate inhibition [1] [8]. The first stage focuses on galactinol synthesis, while subsequent stages facilitate raffinose and stachyose formation [1] [8].

Microbial utilization of stachyose demonstrates the capacity of specific bacterial strains to metabolize this tetrasaccharide [11]. Lactobacillus bulgaricus and Streptococcus thermophilus exhibit measurable stachyose degradation activity when cultured in stachyose-containing media [11]. The reduction efficiency varies with acclimatization time, achieving 31.5 percent stachyose reduction after 360 hours of bacterial adaptation [11].

Enzyme recycling strategies in microbial systems enable cost-effective production through multiple utilization cycles [1] [8]. Uridine diphosphate turnover numbers reach 337 in optimized systems, while inositol recycling achieves five successive cycles with maintained activity [1] [8]. These recycling approaches facilitate production of 255.8 millimolar raffinose (128.9 grams per liter) as an intermediate in stachyose synthesis [1] [8].

Genetic Regulation of Raffinose Family Oligosaccharide Production

The genetic regulation of stachyose tetrahydrate biosynthesis involves complex transcriptional and post-transcriptional mechanisms that control the expression of raffinose family oligosaccharide pathway genes [12] [13] [16]. Multiple gene families encode the enzymes responsible for stachyose synthesis, with differential regulation patterns observed across plant tissues and developmental stages [12] [15].

Galactinol synthase genes exhibit diverse regulatory patterns with multiple isoforms showing tissue-specific and stress-responsive expression [12] [16] [19]. Arabidopsis thaliana contains seven galactinol synthase genes, with galactinol synthase 1, galactinol synthase 2, and galactinol synthase 3 demonstrating the highest expression levels under stress conditions [16] [27]. These genes respond differentially to environmental stimuli, with galactinol synthase 1 and galactinol synthase 2 induced by drought and salinity stress, while galactinol synthase 3 responds primarily to cold stress [16] [33].

Post-transcriptional regulation mechanisms include intron retention and nonsense-mediated decay pathways that control galactinol synthase expression [16]. Rice galactinol synthase genes contain conserved introns harboring premature termination codons that trigger regulated unproductive splicing and translation [16]. This regulatory mechanism enables precise temporal control of enzyme expression during stress responses [16].

Gene FamilyNumber of IsoformsPrimary Expression TissueStress ResponseRegulatory Mechanism
Galactinol Synthase3-8Leaves, SeedsDrought, Salt, ColdTranscriptional + Post-transcriptional
Raffinose Synthase2-4Seeds, PhloemSeed DevelopmentTranscriptional
Stachyose Synthase1-2Vascular TissueFruit DevelopmentAntisense RNA regulation

Stachyose synthase gene regulation involves antisense long non-coding ribonucleic acid mechanisms that provide tissue-specific control [2]. In cucumber, the antisense stachyose synthase transcript localizes primarily in mesophyll tissues and negatively regulates stachyose synthase expression through post-transcriptional mechanisms [2]. This regulation reduces stachyose synthase transcript stability via DICER-like protein-mediated pathways [2].

The antisense regulation system enables differential stachyose synthesis between vascular and mesophyll tissues [2]. Vascular tissues demonstrate upregulated stachyose synthase expression and enzyme activity during fruiting stages, while mesophyll tissues show downregulated expression [2]. This spatial regulation facilitates assimilate export from leaves and supports fruit development through enhanced phloem loading [2].

Genetic mapping studies reveal quantitative trait loci controlling stachyose content with heritability estimates ranging from 0.20 to 0.56 [14]. General combining ability effects predominate in the inheritance pattern, indicating additive gene action for stachyose biosynthesis traits [14]. Reciprocal effects observed in early generations suggest maternal influences on stachyose accumulation patterns [14].

Molecular characterization of stachyose synthase mutants demonstrates the functional significance of specific gene variants [15]. A 33-base pair deletion in soybean stachyose synthase gene results in ultra-low stachyose content (0.5 percent) while maintaining normal transcript levels [15]. This mutation causes loss of protein function through an 11-amino acid deletion that disrupts catalytic activity [15].

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

15

Exact Mass

684.23242303 g/mol

Monoisotopic Mass

684.23242303 g/mol

Heavy Atom Count

46

General Manufacturing Information

.alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-: ACTIVE

Dates

Last modified: 08-15-2023

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